molecular formula C21H20ClNO2 B1306598 2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid CAS No. 590350-41-7

2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid

Cat. No.: B1306598
CAS No.: 590350-41-7
M. Wt: 353.8 g/mol
InChI Key: LIPSTZJOPWNOMD-UHFFFAOYSA-N
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Description

2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The sec-butyl group can be introduced via Friedel-Crafts alkylation using sec-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Chlorination: The chloro substituent can be introduced through electrophilic aromatic substitution using chlorine gas or a chlorinating agent like sulfuryl chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of the corresponding aryl halide using carbon dioxide under high pressure and temperature in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols or amines.

    Substitution: The chloro substituent can be replaced through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohols or amines.

    Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: It can be used to study the interaction of quinoline derivatives with biological targets such as enzymes and receptors.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Lacks the sec-butyl and chloro substituents, making it less hydrophobic and potentially less active in biological systems.

    7-Chloro-8-methylquinoline-4-carboxylic acid: Lacks the sec-butyl group, which may affect its binding affinity to biological targets.

    2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid: Lacks the chloro substituent, which may influence its electronic properties and reactivity.

Uniqueness

2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is unique due to the combination of its substituents, which confer specific electronic, steric, and hydrophobic properties. These properties can enhance its biological activity and make it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-butan-2-ylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2/c1-4-12(2)14-5-7-15(8-6-14)19-11-17(21(24)25)16-9-10-18(22)13(3)20(16)23-19/h5-12H,4H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPSTZJOPWNOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501147606
Record name 7-Chloro-8-methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590350-41-7
Record name 7-Chloro-8-methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590350-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-8-methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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